The synthesis of PACAP-38 can be achieved through solid-phase peptide synthesis techniques. Automated synthesizers like the Prelude® are commonly employed for this purpose. The process typically involves:
The resulting PACAP-38 can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its molecular weight and structure.
PACAP-38 has a molecular formula of C203H331N63O53S1 and a molecular weight of approximately 4534.26 g/mol. Its sequence is as follows:
The peptide is characterized by its hydrophilic nature due to the presence of multiple polar amino acids, contributing to its solubility in water (up to 0.90 mg/ml) at room temperature . The structural conformation is crucial for its biological activity, particularly in receptor binding.
PACAP-38 undergoes various biochemical reactions that are essential for its function as a signaling molecule. Upon binding to its receptors, it activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within target cells. This signaling cascade influences numerous cellular processes including neurotransmitter release and smooth muscle relaxation .
Additionally, PACAP-38 has been shown to induce mast cell degranulation, which can contribute to inflammatory responses and pain mechanisms associated with migraines . The activation of mast cells through PACAP-38 involves G-protein coupled pathways that may engage specific receptor variants yet to be fully characterized.
The mechanism of action for PACAP-38 primarily involves its interaction with the PAC1 receptor, which leads to the activation of intracellular signaling pathways:
PACAP-38's role in migraine pathophysiology is particularly notable; it can provoke headache symptoms by activating mast cells that release pro-inflammatory mediators .
PACAP-38 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
PACAP-38 has diverse applications in scientific research:
Pituitary adenylate cyclase-activating polypeptide (PACAP-38) was first isolated from ovine hypothalamic tissue in 1989 by Miyata and colleagues. The peptide was identified through its potent ability to stimulate adenylate cyclase activity in rat anterior pituitary cells, leading to increased cAMP production [1] [3]. The name "PACAP" directly reflects this key biological activity. Shortly after the discovery of the 38-amino acid form (PACAP-38), a shorter 27-amino acid N-terminal variant (PACAP-27) was isolated, sharing identical N-terminal sequences [1] [3]. Both isoforms arise from the same precursor gene, ADCYAP1, through tissue-specific post-translational processing. The 38-amino acid form predominates in mammalian tissues, accounting for over 90% of endogenous PACAP [1] [3].
The PACAP-38 (16-38) fragment represents the C-terminal proteolytic cleavage product of the full-length peptide. Structurally, it lacks the critical N-terminal receptor-binding domain (residues 1-8), which is essential for activation of PAC1, VPAC1, and VPAC2 receptors [1] [6]. Consequently, PACAP-38 (16-38) exhibits distinct functional properties:
Table 1: Functional Properties of PACAP-38 vs. PACAP-38 (16-38)
Property | PACAP-38 | PACAP-38 (16-38) |
---|---|---|
Receptor Affinity (Kd) | ~0.5 nM (PAC1) | >500 nM (PAC1) |
cAMP Stimulation | Potent activator | No effect |
Ca²⁺ Mobilization | Strong induction | Weak/no induction |
Functional Role | Receptor agonist | Receptor antagonist |
PACAP-38 exhibits extraordinary sequence conservation across vertebrate species, indicating strong evolutionary pressure and critical physiological roles. The entire 38-amino acid sequence is identical in humans, mice, and rats [1] [3]. This conservation extends to the (16-38) fragment, which maintains identical sequences across these mammalian species. Key evolutionary insights include:
Table 2: Sequence Conservation of PACAP-38 (16-38) Across Species
Species | Amino Acid Sequence (16-38) | Identity to Human |
---|---|---|
Human | VKGYGAKQLKKVKKYLAAVLGRRKYKQRVKNK | 100% |
Mouse | VKGYGAKQLKKVKKYLAAVLGRRKYKQRVKNK | 100% |
Rat | VKGYGAKQLKKVKKYLAAVLGRRKYKQRVKNK | 100% |
PACAP-38 belongs to the secretin/glucagon superfamily of regulatory peptides, characterized by structural homology and shared receptors [1] [3]. Key relationships include:
Table 3: Neuropeptide Family Receptor Affinities
Receptor | PACAP-38 Affinity | PACAP-38 (16-38) Affinity | VIP Affinity |
---|---|---|---|
PAC1 | High (Kd ≈0.5 nM) | Low (Kd >500 nM) | Very low |
VPAC1 | High | Negligible | High |
VPAC2 | High | Negligible | High |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: